(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine
Description
(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine is a secondary amine featuring a 2-fluorophenylmethyl group linked to a 2-ethoxyethyl substituent. Its molecular formula is C₁₁H₁₆FNO, with a molecular weight of 209.25 g/mol, and it is cataloged under CAS number 1156425-23-8 .
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-fluorophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-2-14-8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3 |
InChI Key |
CVZQZNSRCJXONK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine typically involves the reaction of 2-fluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile employed .
Scientific Research Applications
(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and physicochemical differences between (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine and analogous amines:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine | 1156425-23-8 | C₁₁H₁₆FNO | 209.25 | Ethoxyethyl chain enhances hydrophilicity; fluorophenyl improves stability |
| (2-fluorophenyl)methylamine hydrochloride | 1158194-34-3 | C₁₀H₁₃ClFN | 207.67 | Propenyl group increases reactivity; hydrochloride salt improves solubility |
| (2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine | 477320-10-8 | C₁₈H₂₀FNO₂ | 301.36 | Dimethoxybenzyl moiety adds steric bulk; extended conjugation |
| [(5-bromothiophen-2-yl)methyl][2-(2-fluorophenyl)ethyl]amine | - | C₁₃H₁₃BrFNS | 312.99 | Bromothiophene enhances electronic diversity; higher molecular weight |
| Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine | - | C₂₈H₁₆F₃N₃ | 475.44 | Biquinoline structure; high aromaticity for π-π interactions |
Key Observations :
- The ethoxyethyl chain in the target compound provides moderate hydrophilicity compared to purely aromatic (e.g., biquinoline) or halogenated (e.g., bromothiophene) analogs .
- Halogenation: Fluorine at the phenyl ring enhances metabolic stability and membrane permeability, a feature shared with Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine .
Biological Activity
(2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H16F N
- Molecular Weight : Approximately 201.26 g/mol
- Functional Groups : The compound features an ethoxyethyl group and a fluorophenyl moiety, which contribute to its solubility and reactivity.
The biological activity of (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine is primarily attributed to its interaction with various molecular targets, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.
Biological Activities
Research has indicated that (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32-128 µg/mL.
- Antitumor Activity : Preliminary investigations suggest potential efficacy in inhibiting tumor growth through modulation of cell signaling pathways.
- Neuropharmacological Effects : Studies indicate that the compound may affect various neurochemical pathways, potentially offering therapeutic benefits in neurodegenerative conditions.
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Significant antibacterial activity against Gram-positive bacteria (MIC: 32-128 µg/mL) | |
| Antitumor | Potential inhibition of tumor growth through signaling pathway modulation | |
| Neuropharmacological | Effects on neurotransmitter systems influencing cognitive functions |
Antimicrobial Activity
A study conducted on derivatives similar to (2-Ethoxyethyl)[(2-fluorophenyl)methyl]amine revealed:
- Methodology : Compounds were tested against various bacterial strains.
- Findings : The compound exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.
Antitumor Effects
Research investigating the antitumor properties included:
- In vitro Studies : Cell lines treated with the compound demonstrated reduced proliferation rates.
- Mechanism : The compound was shown to modulate key signaling pathways involved in cell cycle regulation.
Neuropharmacological Studies
Neuropharmacological investigations revealed:
- Impact on Neurotransmitters : The compound influenced dopamine and serotonin levels in animal models, suggesting potential applications in treating mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
